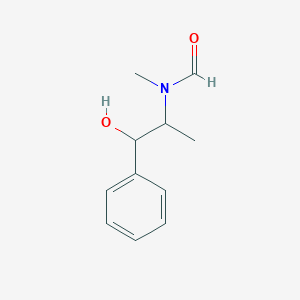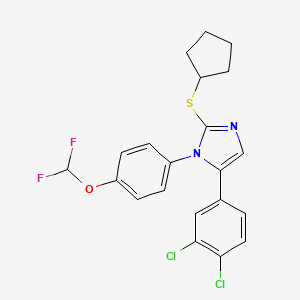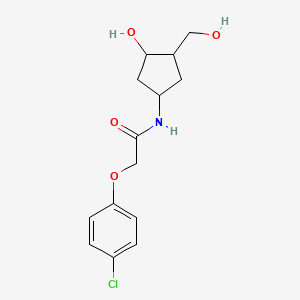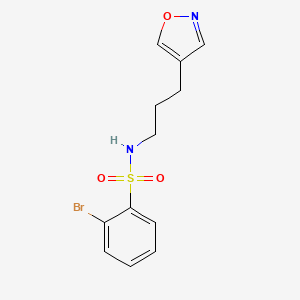
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide” is a compound that belongs to the family of isoxazoles . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are known for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives like “2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide” has been a subject of research for many years . The most common methods for the synthesis of isoxazoles involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions. The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound has shown potential as a BRD4 bromodomain inhibitor . BRD4 is a protein associated with various cancers, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer . By inhibiting BRD4, this compound can potentially disrupt the growth and survival of cancer cells, making it a valuable tool in cancer research and drug development.
Epigenetics
In the field of epigenetics, this compound can be used to study the regulation of gene expression through histone acetylation. Bromodomains, like BRD4, read acetylated lysine residues on histones, influencing chromatin structure and gene transcription . By inhibiting these bromodomains, researchers can explore the mechanisms of gene regulation and the role of histone modifications in various biological processes.
Inflammation Studies
BRD4 is also implicated in inflammatory diseases. This compound’s ability to inhibit BRD4 makes it useful for studying the molecular pathways involved in inflammation . It can help identify new therapeutic targets and develop treatments for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neurodegenerative Diseases
Research has suggested that bromodomain inhibitors may have therapeutic potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s . By modulating gene expression and protein interactions, this compound could help in understanding the pathophysiology of these diseases and developing new treatment strategies.
Drug Development
The compound’s structure and activity profile make it a candidate for drug development . Its ability to bind to specific protein targets with high affinity can be leveraged to design new drugs with improved efficacy and safety profiles. This application is particularly relevant in the development of targeted therapies for various diseases.
Pharmacokinetics and Drug Metabolism
Studies on this compound can provide insights into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion . Understanding these properties is crucial for optimizing drug formulations and dosing regimens, ensuring that new drugs are both effective and safe for clinical use.
Molecular Docking Studies
The compound can be used in molecular docking studies to predict its binding affinity and interaction with various protein targets . These studies are essential for rational drug design, allowing researchers to identify promising compounds and optimize their structures for better therapeutic outcomes.
Chemical Biology
In chemical biology, this compound can serve as a tool to probe biological systems and understand the function of specific proteins and pathways . By selectively inhibiting BRD4, researchers can dissect the roles of this protein in different cellular processes and disease states, contributing to a deeper understanding of cellular biology.
These applications highlight the versatility and importance of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide in scientific research, particularly in the fields of cancer, epigenetics, inflammation, neurodegenerative diseases, drug development, pharmacokinetics, molecular docking, and chemical biology.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isoxazole derivatives, a key structural component of this compound, are known to interact with a wide range of biological targets due to their diverse chemical and biological properties .
Mode of Action
Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific interactions between this compound and its targets, leading to these effects, remain to be elucidated.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
In silico predictions of similar compounds have indicated good drug-likeness and pharmacokinetic profile .
Result of Action
Based on the known biological activities of isoxazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various disease contexts .
Eigenschaften
IUPAC Name |
2-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c13-11-5-1-2-6-12(11)19(16,17)15-7-3-4-10-8-14-18-9-10/h1-2,5-6,8-9,15H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIGDDFSRKWBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCC2=CON=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2478841.png)
![3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2478843.png)

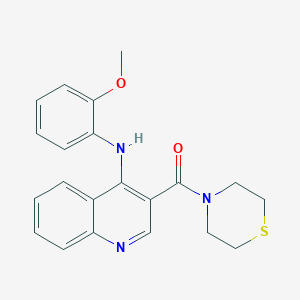
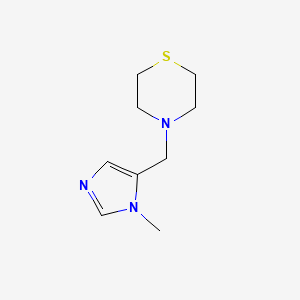

![Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2478851.png)
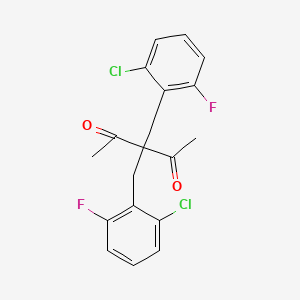
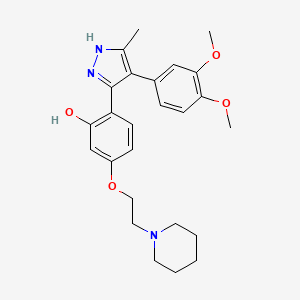

![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2478860.png)
